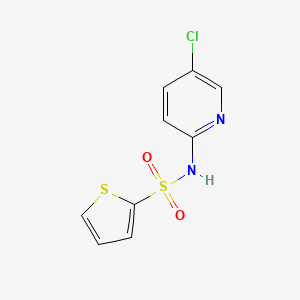
4-cyclohexyl-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazoles, which are known for their diverse biological activities. The unique structure of this compound makes it a promising candidate for various research applications, including drug discovery, medicinal chemistry, and chemical biology.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of triazole-based compounds, including those similar to 4-cyclohexyl-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is in corrosion inhibition. These compounds have demonstrated superior efficiency in inhibiting the corrosion of mild steel in corrosive environments, as evidenced by weight loss technique, scanning electron microscopy, and adsorption isotherm studies. They fit well to the Langmuir isotherm model, indicating effective surface adsorption and corrosion protection (Al-amiery et al., 2020).
Antimicrobial Activities
Another important application is in the domain of antimicrobial activities. Various derivatives of 1,2,4-triazoles have been synthesized and found to exhibit good to moderate activities against a range of microorganisms. This property makes them potential candidates for developing new antimicrobial agents (Bektaş et al., 2010).
Cancer Research
In cancer research, derivatives of 1,2,4-triazole-thiones have been explored for their cytotoxic effects. Certain compounds synthesized from triazole-thiones have shown selective cytotoxicity against cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma cells. This indicates their potential in developing anticancer therapies (Šermukšnytė et al., 2022).
Crystal Structure Analysis
Triazole derivatives are also valuable in crystallography for understanding molecular structures and interactions. Investigations into their crystal structures can provide insights into the formation of heterocyclic compounds, which are pivotal in various biological activities (Ding et al., 2008).
Synthesis of Complex Metal Ions
These compounds are also instrumental in the synthesis and characterization of complexes with metal ions like Ni(II), Zn(II), Pd(II), and Pt(IV). Such complexes have shown potential as antimicrobial agents, indicating a broad spectrum of applications in pharmaceuticals and materials science (Al-Alzawi et al., 2023).
Nonlinear Optical Properties
They also play a role in the study of nonlinear optical properties. Investigations into the electronic, luminescent, and nonlinear optical characteristics of certain triazole derivatives have shown promising results, which could be beneficial in optical and electronic device applications (Nadeem et al., 2017).
Propriétés
IUPAC Name |
4-cyclohexyl-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-20-14-10-8-12(9-11-14)15-17-18-16(21)19(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMESZWVLUZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)
![1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)
![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
